2-(3,5-dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
Description
This compound is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazine trione core substituted with a 3,5-dimethoxyphenyl group at position 2 and a 3-fluorobenzyl group at position 2. The structure combines electron-donating methoxy groups and a fluorine-containing aromatic moiety, which may enhance its pharmacological activity and metabolic stability.
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O5S/c1-29-18-11-17(12-19(13-18)30-2)25-22(26)24(14-15-6-5-7-16(23)10-15)20-8-3-4-9-21(20)31(25,27)28/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREJLNDGTIMJSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine class of compounds. This class is known for its diverse biological activities, including potential therapeutic applications in various medical fields. Understanding the biological activity of this specific compound is crucial for elucidating its pharmacological potential.
Chemical Structure and Properties
The compound's structure is characterized by:
- A benzothiadiazine core which contributes to its biological activity.
- Substituents such as 3,5-dimethoxyphenyl and 3-fluorophenyl , which may enhance interaction with biological targets.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Core Structure | Benzothiadiazine |
| Substituents | 3,5-Dimethoxyphenyl, 3-Fluorophenyl |
| Molecular Formula | C17H16F N2O4S |
| Molecular Weight | 358.38 g/mol |
Antioxidant Activity
Research indicates that compounds within the benzothiadiazine family exhibit significant antioxidant properties. These properties are essential for protecting cells from oxidative stress and reducing the risk of various diseases.
In vitro studies have shown that derivatives similar to this compound can scavenge free radicals effectively and inhibit lipid peroxidation. For instance, a related study demonstrated that certain benzothiadiazines can enhance cellular antioxidant defenses by upregulating antioxidant enzymes like superoxide dismutase (SOD) and catalase .
Cytotoxic Effects
Cytotoxicity studies have revealed that benzothiadiazine derivatives can exhibit selective toxicity against cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways.
A case study involving a structurally similar compound showed that it significantly inhibited the growth of human colorectal cancer cells by inducing cell cycle arrest and apoptosis. This was attributed to the modulation of key signaling pathways involved in cell survival and death.
Neuroprotective Effects
Emerging evidence suggests that benzothiadiazines may also possess neuroprotective properties. Animal models have demonstrated that these compounds can protect neuronal cells from excitotoxicity and oxidative damage, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In one study, a related compound was shown to reduce neuroinflammation and improve cognitive function in mice subjected to neurotoxic agents .
The exact mechanism of action for 2-(3,5-dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione remains under investigation. However, it is believed that:
- The benzothiadiazine core interacts with various enzymes and receptors involved in cellular signaling.
- The dimethoxyphenyl and fluorophenyl groups may enhance binding affinity to target proteins or enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Profiles
The following table compares key structural features and reported activities of the target compound with related benzothiadiazine and thiazinane derivatives:
Key Structural and Functional Differences
- Substituent Effects: The target compound’s 3-fluorobenzyl group may enhance lipophilicity and blood-brain barrier penetration compared to the dichlorophenyl group in or the unsubstituted phenyl in other analogues.
Biological Activity :
- Benzothiadiazines from Wang et al. (2010) exhibit HCV NS5B polymerase inhibition , with IC₅₀ values in the micromolar range, suggesting that the target compound may share similar mechanisms if optimized .
- The thiazinane trione in lacks reported biological data but shares a trione core, which is often associated with enzyme inhibition (e.g., kinase or protease targets).
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s molecular weight (estimated ~450–500 g/mol) is comparable to other benzothiadiazines , while the thiazinane trione is lighter (368.23 g/mol), possibly improving bioavailability. The fluorine atom in the target compound may reduce metabolic degradation, a feature absent in non-fluorinated analogues .
Acid Dissociation (pKa) :
Research Findings and Gaps
- Antiviral Potential: Benzothiadiazine derivatives from Wang et al. (2010) demonstrate HCV inhibition, but the target compound’s efficacy against this or other viruses (e.g., SARS-CoV-2) remains unexplored .
- Synthetic Accessibility : and describe synthetic routes for aryl-substituted hydrazines and chalcones, which could inform the scalable synthesis of the target compound .
Preparation Methods
Sulfonamide Cyclization Route
A widely adopted strategy involves the formation of the benzothiadiazine ring through sulfonamide intermediate cyclization.
Procedure :
-
Sulfonylation : React 2-aminobenzenesulfonic acid with phosgene (COCl₂) in anhydrous dichloromethane to form the sulfonyl chloride intermediate.
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Amidation : Treat with ammonium hydroxide to yield the primary sulfonamide.
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Cyclization : Heat the sulfonamide with triphosgene (C₃Cl₆O₃) in tetrahydrofuran (THF) at reflux to form the trione core.
Reaction Conditions :
Mechanistic Insight :
The cyclization proceeds via nucleophilic attack of the sulfonamide nitrogen on the electrophilic carbonyl carbon, followed by elimination of HCl and subsequent ring closure.
Installation of the (3-Fluorophenyl)Methyl Group
Mannich Reaction Approach
The (3-fluorophenyl)methyl moiety is introduced via a Mannich-type alkylation at the 4-position.
Procedure :
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Formation of Iminium Intermediate : React the benzothiadiazine trione with formaldehyde and 3-fluoroaniline in acetic acid at 50°C.
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Reduction : Reduce the imine intermediate using sodium cyanoborohydride (NaBH₃CN) in methanol.
Reaction Conditions :
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Molar ratio (core:formaldehyde:aniline): 1:2:2
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Yield: 50–65%
Limitations :
Direct Alkylation via Benzyl Halide
An alternative method employs 3-fluorobenzyl bromide as the alkylating agent.
Procedure :
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Deprotonation : Treat the benzothiadiazine trione with NaH in DMF at 0°C.
-
Alkylation : Add 3-fluorobenzyl bromide dropwise and stir at room temperature for 24 hours.
Yield : 60–75%
Key Considerations :
-
Excess NaH may lead to ring-opening side reactions.
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DMF enhances solubility but requires rigorous drying.
Optimization and Comparative Analysis
Table 1: Comparison of Synthetic Methods for Key Steps
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Core cyclization | Sulfonamide route | THF, Et₃N, 80°C | 58 | 95 |
| 3,5-Dimethoxyphenyl | Suzuki coupling | Pd(PPh₃)₄, dioxane/H₂O | 82 | 98 |
| (3-Fluorophenyl)methyl | Mannich reaction | AcOH, NaBH₃CN | 63 | 90 |
| (3-Fluorophenyl)methyl | Benzyl alkylation | NaH, DMF, RT | 72 | 97 |
Insights :
-
Suzuki coupling outperforms Ullmann-type couplings in yield and selectivity.
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Alkylation via benzyl halide provides higher purity than the Mannich route due to fewer intermediates.
Scale-Up Challenges and Industrial Relevance
Q & A
Q. What are the common synthetic routes for synthesizing benzothiadiazine derivatives like this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the benzothiadiazine core. Key steps include:
- Core Formation : Cyclization of precursors (e.g., aromatic aldehydes, amines, sulfur-containing reagents) under controlled conditions .
- Substituent Introduction : Electrophilic substitution or coupling reactions to attach fluorophenyl and methoxyphenyl groups. For example, a Friedel-Crafts alkylation may introduce the 3-fluorophenylmethyl group .
- Trione Formation : Oxidation of thiol intermediates using agents like H₂O₂ or m-CPBA to achieve the 1,1,3-trione moiety . Reaction optimization (e.g., solvent choice, temperature, catalyst) is critical for yield and purity .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry, especially for the dihydro-2H-benzothiadiazine core .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For resolving 3D conformation, particularly the dihydro-2H ring puckering and substituent spatial arrangement .
- FT-IR : To identify functional groups (e.g., trione carbonyl stretches at ~1700 cm⁻¹) .
Q. How can researchers evaluate the biological activity of this compound?
Standard assays include:
- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .
- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Fluorescence-based assays for targets like topoisomerase II or kinases, leveraging the compound’s electron-deficient aromatic rings .
Advanced Questions
Q. How to design experiments to study structure-activity relationships (SAR) for this compound?
- Variable Substituent Libraries : Synthesize analogs with modified methoxy/fluoro groups (e.g., 3,4-difluorophenyl, 2-methoxyphenyl) to assess electronic and steric effects .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction sites (e.g., the trione group for hydrogen bonding) .
- Biological Correlations : Compare IC₅₀ values across analogs to quantify substituent contributions to activity .
Q. What computational methods predict interactions between this compound and biological targets?
- Molecular Docking : Tools like AutoDock Vina model binding to targets (e.g., DNA gyrase, COX-2) by prioritizing interactions with the fluorophenyl and trione groups .
- Molecular Dynamics (MD) Simulations : CHARMM36m force fields simulate membrane penetration and stability, critical for compounds targeting intracellular enzymes .
- QSAR Modeling : Machine learning (e.g., Random Forest) correlates descriptors (e.g., logP, polar surface area) with activity data .
Q. How to resolve contradictions in biological activity data across studies?
- Experimental Replication : Standardize assay protocols (e.g., cell line passage number, serum concentration) to minimize variability .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
- Mechanistic Follow-Up : Use CRISPR knockouts or siRNA silencing to confirm target specificity if activity varies between models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
